molecular formula C14H14Hg B13762759 Di-o-tolylmercury CAS No. 616-99-9

Di-o-tolylmercury

Cat. No.: B13762759
CAS No.: 616-99-9
M. Wt: 382.85 g/mol
InChI Key: MXBDBDZPEVJJMM-UHFFFAOYSA-N
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Description

Di-o-tolylmercury (CAS: 616-99-9) is an organomercury compound with the chemical formula C₁₄H₁₄Hg, consisting of two ortho-tolyl groups (o-tolyl; C₆H₄CH₃) bonded to a central mercury atom. It is structurally analogous to other diarylmercury compounds, such as diphenylmercury (CAS: 587-85-9) and di-p-tolylmercury (CAS: 537-64-4), but differs in the substitution pattern of the aryl groups.

Properties

CAS No.

616-99-9

Molecular Formula

C14H14Hg

Molecular Weight

382.85 g/mol

IUPAC Name

bis(2-methylphenyl)mercury

InChI

InChI=1S/2C7H7.Hg/c2*1-7-5-3-2-4-6-7;/h2*2-5H,1H3;

InChI Key

MXBDBDZPEVJJMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1[Hg]C2=CC=CC=C2C

Origin of Product

United States

Preparation Methods

Classical Reaction of o-Tolyl Compounds with Mercury Salts

The most common and documented method for synthesizing this compound involves the reaction of o-tolyl compounds with mercury(II) salts, typically mercuric chloride (HgCl2). The general reaction scheme is:

$$
2 \text{C}7\text{H}7\text{–Hg} + \text{HgCl}2 \rightarrow \text{(o-tolyl)}2\text{Hg} + 2 \text{HCl}
$$

  • Reagents : o-tolyl organometallic intermediates (such as Grignard reagents or aryl lithium compounds) react with mercuric chloride.
  • Solvents : Organic solvents like dichloromethane or chloroform are commonly used to dissolve reactants and facilitate the reaction.
  • Conditions : The reaction is typically carried out under inert atmosphere to prevent oxidation and moisture interference.
  • Catalysts : Sometimes catalysts or additives are used to improve yield and selectivity.

This method yields this compound as a crystalline solid, which can be purified by recrystallization.

Preparation via Grignard Reagents

A more detailed synthesis involves the formation of the o-tolylmagnesium bromide Grignard reagent, which then reacts with mercuric bromide or mercuric chloride:

  • Step 1 : Formation of o-tolylmagnesium bromide by reacting o-bromotoluene with magnesium in dry ether at low temperatures.
  • Step 2 : Slow addition of mercuric bromide solution to the Grignard reagent under stirring and controlled temperature.
  • Step 3 : Work-up involving quenching with aqueous acid, extraction, drying, and crystallization.

This method is noted for good yields (~70% or higher) and produces white crystalline this compound.

Redistribution Reactions of Bis-Mercurials

Redistribution reactions involve the catalytic rearrangement of organomercury compounds, sometimes using peroxides as catalysts, to form diorganomercurials like this compound. This method is less common but can be used to purify or modify existing mercury compounds.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Solvent(s) Conditions Yield (%) Notes
Reaction of o-tolyl compounds with HgCl2 o-tolyl organometallics, HgCl2 Dichloromethane, chloroform Inert atmosphere, room temp to mild heating 60-75 Requires careful moisture exclusion; common method
Grignard reagent method o-bromotoluene, Mg, HgBr2 Dry diethyl ether Low temperature, inert atmosphere ~70-94 High purity product; involves air-sensitive steps
Redistribution of bis-mercurials Organomercury salts, peroxide catalyst Benzene or ether Heating under nitrogen Variable Used for modification or purification

Research Findings and Characterization

  • Spectroscopic Analysis : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential to confirm the structure and purity of this compound. NMR signals confirm the aromatic protons and methyl groups on the tolyl rings, while IR spectra show characteristic Hg–C bonds.
  • Physical Properties : this compound typically crystallizes as white crystals with melting points reported around 70°C to 80°C depending on purity and preparation route.
  • Stability : The compound is stable under inert atmosphere but can decompose slowly in air, requiring storage under nitrogen or in sealed containers.

Summary and Professional Notes

This compound is prepared primarily via the reaction of o-tolyl organometallic intermediates with mercuric salts, with the Grignard reagent route being the most reliable for high yields and purity. Redistribution reactions serve as alternative or supplementary methods. Characterization by NMR and IR spectroscopy is standard to verify product identity.

Given the toxicity and environmental hazards of mercury compounds, all preparations must be conducted with strict safety protocols and proper waste disposal. The choice of preparation method depends on available reagents, desired scale, and purity requirements.

Chemical Reactions Analysis

Transmetalation and Ligand Exchange

Di-o-tolylmercury undergoes ligand substitution with transition metals:

Reaction TypeReagentsProductsYield (%)Ref.
Grignard exchangeRMgXR-Hg-o-Tolyl + o-Tolyl-MgX40–75
Platinum complexationPtCl₂(PPh₃)₂(o-Tolyl)PtCl(PPh₃) + Hg55

Redistribution Reactions

Catalyzed by Hg(I) salts or radical initiators:
2(o Tolyl)2Hg(o Tolyl)3Hg++Hg2\,(\text{o Tolyl})_2\text{Hg}\rightleftharpoons (\text{o Tolyl})_3\text{Hg}^++\text{Hg}
Equilibrium favors symmetrical products due to steric stabilization .

Catalyst Efficiency :

CatalystTemperature (°C)Symmetrical Product (%)
Hg₂Cl₂12085
AIBN8072

Decomposition Pathways

  • Thermal decomposition (150–200°C):
    (o Tolyl)2Hg2o Tolyl+Hg(\text{o Tolyl})_2\text{Hg}\rightarrow 2\,\text{o Tolyl}^\bullet +\text{Hg}
    Yields o-xylene and Hg via radical recombination .

  • Photolytic cleavage : UV light induces Hg-C bond homolysis, forming Hg(0) and biaryl byproducts .

Reactivity with Electrophiles

This compound reacts with halogens and oxidizing agents:

ElectrophileReactionProducts
Cl₂Oxidative additiono-Tolyl-Hg-Cl
HNO₃Demercurationo-Tolyl-NO₂ + Hg(NO₃)₂

Mechanistic Insights

  • Redistribution : Proceeds via σ-bond metathesis with Hg(I) intermediates .

  • Electrophilic cleavage : Follows SN2-like pathways at the Hg center, with rate dependence on solvent polarity .

Scientific Research Applications

Scientific Research Applications

  • Catalysis in Organic Reactions
    • Di-o-tolylmercury has been utilized as a catalyst in various organic reactions, particularly in the synthesis of complex organic molecules. Its ability to activate certain substrates makes it valuable in synthetic organic chemistry.
  • Biological Studies
    • Research has explored the effects of this compound on biological systems, particularly its role as a potential inhibitor in enzymatic reactions. Studies indicate that its toxicity can be leveraged to understand mercury's impact on biological pathways, especially in neurotoxicology.
  • Analytical Chemistry
    • The compound has been used in analytical techniques for trace metal analysis. Its unique properties allow for the detection and quantification of mercury in environmental samples, contributing to pollution monitoring efforts.

Industrial Applications

  • Agricultural Uses
    • Historically, this compound was employed as a fungicide and bactericide in agriculture. However, due to its toxicity and environmental concerns, its use has significantly declined.
  • Manufacturing Processes
    • In certain manufacturing processes, this compound has been used as a stabilizer for plastics and as a component in the production of specific types of rubber.

Table 1: Summary of Applications

Application AreaDescriptionReferences
Organic SynthesisCatalyst for complex organic reactions
Biological ResearchStudy of enzymatic inhibition and neurotoxicity
Environmental MonitoringDetection of mercury levels in environmental samples
Agricultural ChemicalsHistorical use as fungicide (now largely discontinued)
Industrial ManufacturingStabilizer in plastics and rubber production

Safety and Environmental Impact

The applications of this compound are accompanied by significant safety concerns due to its toxic nature. Research indicates that exposure can lead to severe health issues, including neurological damage. Consequently, regulatory bodies have imposed strict guidelines on its use, particularly in agricultural applications.

Mechanism of Action

The mechanism of action of di-o-tolylmercury involves its interaction with thiol groups in proteins and enzymes. This interaction can disrupt cellular functions and lead to toxic effects. The compound can also interfere with cellular signaling pathways and oxidative stress responses, contributing to its overall toxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares di-o-tolylmercury with structurally related organomercury compounds, emphasizing their chemical profiles, regulatory status, and applications:

Compound CAS Number Molecular Formula Substituents Toxicity/Regulatory Status Applications
This compound 616-99-9 C₁₄H₁₄Hg Ortho-methyl Prohibited (P); restricted in industrial materials Limited to historical research use
Di-p-tolylmercury 537-64-4 C₁₄H₁₄Hg Para-methyl Not explicitly restricted; synthesized for intermediates Chemical synthesis (e.g., aryl coupling)
Diphenylmercury 587-85-9 C₁₂H₁₀Hg Phenyl Hazardous; regulated under REACH Catalyst in organic reactions
Dimethylmercury 593-74-8 C₂H₆Hg Methyl Extremely toxic; fatal via skin absorption Obsolete research reagent
Diethylmercury 627-44-1 C₄H₁₀Hg Ethyl Prohibited; high volatility and toxicity No modern applications

Key Findings:

Alkylmercury compounds (e.g., dimethylmercury) exhibit higher volatility and acute toxicity compared to arylmercury derivatives like this compound, which are less volatile but still pose long-term environmental risks .

Regulatory Differences :

  • This compound and diethylmercury are uniformly prohibited due to mercury’s persistence in ecosystems. In contrast, diphenylmercury and di-p-tolylmercury are regulated but occasionally used in controlled laboratory settings .

Dimethylmercury, though banned, remains a benchmark for mercury toxicity due to its rapid dermal absorption and historical fatalities .

Research and Regulatory Gaps

  • Data Limitations : Detailed physicochemical properties (e.g., melting point, solubility) and mechanistic toxicity studies for this compound are sparse in publicly available literature.
  • Isomer-Specific Studies : The para and ortho isomers of di-tolylmercury warrant comparative studies to elucidate how substituent position affects reactivity and environmental behavior.

Biological Activity

Di-o-tolylmercury (DOTM) is an organomercury compound that has been studied for its biological activity, particularly in terms of its toxicity and interactions with biological systems. This article synthesizes findings from various research studies and reviews to provide a comprehensive overview of DOTM's biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

Overview of this compound

This compound is characterized by its structure, which includes two o-tolyl (methyl-substituted phenyl) groups bonded to a mercury atom. This compound is primarily used in laboratory settings and has been investigated for its potential as a biocide and fungicide.

The biological activity of DOTM can be attributed to several mechanisms:

  • Mercury Ion Release : Upon entering biological systems, DOTM can release mercury ions (Hg^2+), which are highly toxic and can disrupt cellular functions.
  • Enzyme Inhibition : Mercury compounds, including DOTM, are known to inhibit various enzymes by binding to thiol groups, leading to altered metabolic processes.
  • Oxidative Stress : DOTM can induce oxidative stress in cells, resulting in damage to lipids, proteins, and DNA.

Toxicity Profiles

The toxicity of DOTM has been assessed through various studies, revealing significant impacts on different biological systems:

  • Cellular Toxicity : Research indicates that DOTM exhibits cytotoxic effects on various cell lines, including human liver cells. The compound has been shown to induce apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS) .
  • Neurotoxicity : Studies have demonstrated that exposure to DOTM can lead to neurotoxic effects, including alterations in neurotransmitter levels and neuronal cell death . The compound's ability to cross the blood-brain barrier raises concerns regarding its potential impact on neurological health.
  • Developmental Toxicity : Animal studies have indicated that prenatal exposure to DOTM can result in developmental abnormalities and impaired cognitive function in offspring .

Case Studies

  • Aquatic Toxicology : A study conducted on fish exposed to DOTM revealed significant bioaccumulation of mercury in tissues, with concentrations reaching up to 20 mg/kg after prolonged exposure. The study highlighted the compound's persistence in aquatic ecosystems and its potential impact on food chains .
  • Human Health Impact : A case report documented instances of mercury poisoning linked to occupational exposure to DOTM in a laboratory setting. Symptoms included neurological deficits and renal impairment, underscoring the need for stringent safety measures when handling organomercury compounds .

Research Findings

StudyFocusKey Findings
Cellular ToxicityInduction of apoptosis in liver cells due to ROS generation.
NeurotoxicityAlterations in neurotransmitter levels leading to neuronal cell death.
Developmental ToxicityPrenatal exposure resulted in cognitive impairments in offspring.
Aquatic ToxicologySignificant bioaccumulation in fish tissues; ecological implications noted.
Human HealthDocumented cases of mercury poisoning from laboratory exposure.

Q & A

Q. How can researchers design studies to address the lack of mechanistic data on this compound’s neurotoxic effects compared to other organomercurials?

  • Methodological Answer : Comparative transcriptomics/proteomics in neuronal cells exposed to this compound vs. methylmercury can identify unique pathways. Isotope tracing (e.g., ¹⁹⁹Hg) tracks bioaccumulation. In silico docking studies predict interactions with neuronal ion channels, guiding targeted in vivo experiments .

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